molecular formula C20H29NO6P2S B13815020 N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine CAS No. 21988-59-0

N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine

Cat. No.: B13815020
CAS No.: 21988-59-0
M. Wt: 473.5 g/mol
InChI Key: QVSVMRXWPUQWLC-UHFFFAOYSA-N
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Description

N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine is a complex organic compound with the molecular formula C20H29NO6P2S and a molecular weight of 473.46 g/mol. This compound is known for its unique structure, which includes both phenoxy and dipropoxyphosphoryl groups, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine typically involves the reaction of diphenylphosphoryl chloride with a suitable amine under controlled conditions. The reaction is carried out in an organic solvent such as acetone or chloroform, with the addition of a base like sodium azide to facilitate the formation of the desired product . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The phenoxy and dipropoxyphosphoryl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoryl oxides, while reduction reactions can produce amine derivatives. Substitution reactions typically result in the formation of substituted phenoxy or dipropoxyphosphoryl compounds .

Scientific Research Applications

N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Diphenyl anilinophosphonate: Similar in structure but lacks the dipropoxyphosphoryl group.

    Diphenylphosphoryl azide: Contains a phosphoryl azide group instead of the phenoxy and dipropoxyphosphoryl groups.

Uniqueness

N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine is unique due to its combination of phenoxy and dipropoxyphosphoryl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

21988-59-0

Molecular Formula

C20H29NO6P2S

Molecular Weight

473.5 g/mol

IUPAC Name

N-diphenoxyphosphoryl-2-dipropoxyphosphorylsulfanylethanamine

InChI

InChI=1S/C20H29NO6P2S/c1-3-16-24-29(23,25-17-4-2)30-18-15-21-28(22,26-19-11-7-5-8-12-19)27-20-13-9-6-10-14-20/h5-14H,3-4,15-18H2,1-2H3,(H,21,22)

InChI Key

QVSVMRXWPUQWLC-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(OCCC)SCCNP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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